molecular formula C10H21NO6S B13791682 Trimethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulphate CAS No. 93941-88-9

Trimethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulphate

Cat. No.: B13791682
CAS No.: 93941-88-9
M. Wt: 283.34 g/mol
InChI Key: MXUSWWKXIPNEQJ-UHFFFAOYSA-M
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Description

Trimethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulphate is a quaternary ammonium salt characterized by a central nitrogen atom bonded to three methyl groups, a 1-methyl-2-((1-oxoallyl)oxy)ethyl substituent, and a methyl sulphate counterion.

Properties

CAS No.

93941-88-9

Molecular Formula

C10H21NO6S

Molecular Weight

283.34 g/mol

IUPAC Name

methyl sulfate;trimethyl(1-prop-2-enoyloxypropan-2-yl)azanium

InChI

InChI=1S/C9H18NO2.CH4O4S/c1-6-9(11)12-7-8(2)10(3,4)5;1-5-6(2,3)4/h6,8H,1,7H2,2-5H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

MXUSWWKXIPNEQJ-UHFFFAOYSA-M

Canonical SMILES

CC(COC(=O)C=C)[N+](C)(C)C.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

Property Data
Molecular Formula C10H21NO6S
Molecular Weight 283.34 g/mol
CAS Number 93941-88-9 / 93941-90-3 (closely related)
IUPAC Name methyl sulfate; trimethyl(1-prop-2-enoyloxypropan-2-yl)azanium
Synonyms Trimethyl-2-((oxoallyl)oxy)propylammonium methyl sulphate
PubChem CID 3038546

The compound consists of a trimethylammonium center bonded to a 1-methyl-2-((1-oxoallyl)oxy)ethyl group, paired with a methyl sulphate anion.

Preparation Methods

General Synthetic Approach

The synthesis of Trimethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulphate typically involves two key steps:

The general strategy is to first prepare an appropriate allyl ester or ether intermediate containing the oxoallyl group, followed by quaternization with trimethylamine, and finally, ion exchange or methylation to introduce the methyl sulphate counterion.

Detailed Synthetic Routes

Alkylation of Trimethylamine with an Oxoallyl-Containing Alkylating Agent
  • The reaction involves the nucleophilic attack of trimethylamine on an alkyl halide or sulfonate ester bearing the oxoallyl group.
  • Conditions are controlled to favor quaternary ammonium salt formation without polymerization or side reactions.
  • The methyl sulphate counterion is introduced either by using methyl sulphate esters as alkylating agents or by ion exchange after quaternization.
Transesterification Route (Analogous to (Meth)acryloyloxyethyltrimethylammonium Chloride Synthesis)
  • A two-step process involving:
    • Transesterification of methyl acrylate (or related acrylates) with 2-chloroethanol or N,N-dimethylaminoethanol to form (meth)acrylic acid chlorohydrin esters.
    • Quaternization of the resulting ester with trimethylamine under mild conditions, often catalyzed by basic anion exchange resins, to yield the quaternary ammonium salt.
  • The final product is purified by vacuum distillation and drying to achieve high purity (>98%) and yield (>90%).
  • This method is industrially scalable due to mild reaction conditions and cost-effectiveness.

Reaction Conditions and Catalysts

Step Reagents/Conditions Notes
Transesterification Methyl acrylate + 2-chloroethanol, catalyst (basic anion exchange resin), polymerization inhibitor, vacuum distillation Removal of small molecular alcohol by evaporation; mild temperature control
Quaternization Trimethylamine aqueous solution, polymerization inhibitor, normal pressure Reaction proceeds at ambient or slightly elevated temperature; water removal by decompression
Ion Exchange (if needed) Methyl sulphate source or ion exchange resin To replace halide with methyl sulphate anion

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Industrial Suitability
Direct alkylation with methyl sulphate esters Simpler one-step quaternization, direct methyl sulphate introduction Requires pure alkylating agents, sensitive to side reactions Moderate; depends on availability of alkylating agents
Two-step transesterification + quaternization High purity and yield, mild conditions, scalable More complex, requires multiple steps and catalysts High; proven for large-scale production
Ion exchange post-quaternization Flexibility in counterion exchange, adaptable Additional purification step, potential loss of yield Moderate; useful for tailoring counterions

Research Findings and Notes

  • The compound’s oxoallyl ether linkage imparts unique reactivity, enabling nucleophilic substitution and polymerization reactions, which are exploited in surfactant and antimicrobial applications.
  • The presence of the methyl sulphate counterion enhances water solubility and stability of the quaternary ammonium salt.
  • Industrial synthesis favors methods that balance yield, purity, and cost, making the transesterification followed by quaternization route the most practical for scale-up.
  • Reaction monitoring typically involves chromatographic and spectroscopic techniques to ensure product integrity and minimize polymerization side reactions.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value
Reaction temperature 25–80 °C (depending on step)
Reaction time Several hours (4–12 h)
Molar ratio (amine:alkylating agent) 1:1 to 1:1.1 (stoichiometric to slight excess)
Purity of final product >98% (by chromatographic analysis)
Yield >90%
Catalysts Basic anion exchange resin, polymerization inhibitors

Chemical Reactions Analysis

Types of Reactions: TRIMETHYL[1-METHYL-2-[(1-OXOALLYL)OXY]ETHYL]AMMONIUM METHYL SULFATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of TRIMETHYL[1-METHYL-2-[(1-OXOALLYL)OXY]ETHYL]AMMONIUM METHYL SULFATE involves its interaction with molecular targets such as proteins and cellular membranes. The quaternary ammonium group facilitates binding to negatively charged sites on proteins and membranes, altering their structure and function. This interaction can modulate various biochemical pathways, including signal transduction and membrane transport .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural similarities with other quaternary ammonium salts. Below is a detailed comparison:

Structural and Functional Group Analysis

Compound Name CAS Number Key Structural Features Counterion Potential Applications
Trimethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulphate Not provided Trimethyl ammonium core, 1-oxoallyl ether linkage, methyl substituent Methyl sulphate Surfactants, reactive intermediates
Benzyldimethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride 46830-22-2 Benzyl and dimethyl ammonium core, 1-oxoallyl ether linkage Chloride Biocides, ionic liquids
Ethylmethyl[[[(1-oxoallyl)amino]methyl]ethyl]ammonium methyl sulphate 49734-90-9 Ethylmethyl ammonium core, 1-oxoallyl amino linkage Methyl sulphate Marketed surfactants, industrial processes
Diethylmethyl(g-w-perfluoro-C8-14-b-alkenyl)ammonium methyl sulphate 127133-57-7 Perfluorinated alkenyl chain, diethylmethyl ammonium core Methyl sulphate Fluorosurfactants, firefighting foams
Key Observations:

Counterion Influence : Methyl sulphate counterions (e.g., in CAS 49734-90-9 and the target compound) improve solubility in aqueous systems compared to chloride salts (CAS 46830-22-2) .

Reactivity : The 1-oxoallyl ether group in the target compound may undergo hydrolysis or Michael addition reactions, similar to benzyldimethyl analogs . In contrast, perfluorinated analogs (e.g., CAS 127133-57-7) exhibit enhanced thermal and chemical stability due to fluorine substituents .

Applications : Methyl sulphate salts are often preferred in industrial formulations for compatibility with anionic surfactants, while chloride salts are cost-effective for biocidal applications .

Market and Industrial Relevance

  • Methyl Sulphate Salts: Ethylmethyl[[[(1-oxoallyl)amino]methyl]ethyl]ammonium methyl sulphate (CAS 49734-90-9) has documented use in global markets, with applications spanning textiles, agrochemicals, and coatings. Its consumption trends align with demand for eco-friendly surfactants .
  • Perfluorinated Compounds : Compounds like CAS 127133-57-7 are niche products used in firefighting foams and water-repellent coatings but face regulatory scrutiny due to environmental persistence .

Biological Activity

Trimethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulfate, also known by its CAS number 93941-88-9, is a quaternary ammonium compound with potential applications in various biological contexts. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and its implications in research and industry.

  • Molecular Formula : C10H21NO6S
  • Molar Mass : 283.34 g/mol
  • Structural Characteristics : The compound features a quaternary ammonium group, which contributes to its cationic nature, allowing it to interact effectively with negatively charged biological membranes and proteins.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. The quaternary ammonium structure facilitates binding to negatively charged sites on proteins and membranes, which can alter their structure and function. This interaction may modulate various biochemical pathways, including:

  • Signal Transduction : Altering receptor activity and downstream signaling.
  • Membrane Transport : Influencing the permeability and transport mechanisms across cellular membranes.

Biological Interactions

The compound's cationic nature enables it to participate in ionic interactions within biological systems. This property enhances its potential for complex formation with biomolecules such as proteins and nucleic acids, affecting their stability and functionality.

Table 1: Biological Activities of Trimethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulfate

Activity Description Reference
Antimicrobial PropertiesExhibits effectiveness against a range of pathogens.
Cytotoxic EffectsPreliminary studies suggest cytotoxicity towards certain cancer cell lines.
Membrane InteractionAlters membrane properties, influencing protein-ligand interactions.

Case Studies

  • Antimicrobial Efficacy :
    • A study investigated the antimicrobial properties of similar quaternary ammonium compounds, revealing that they effectively inhibited the growth of various bacterial strains. This suggests potential applications in disinfectants and antimicrobial formulations.
  • Cytotoxicity Assessment :
    • In vitro studies indicated that Trimethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulfate demonstrated cytotoxic effects on specific cancer cell lines, warranting further investigation into its therapeutic potential against tumors.
  • Interaction with Biomolecules :
    • Research highlighted the compound's ability to form complexes with proteins, enhancing the stability of protein formulations and improving drug delivery mechanisms through modified cellular uptake.

Applications in Research and Industry

The unique properties of Trimethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulfate make it valuable in various fields:

  • Biological Research : Used as a reagent in studies involving membrane transport and protein interactions.
  • Pharmaceuticals : Investigated for its potential as an anticancer agent and in targeted drug delivery systems.
  • Industrial Use : Employed in the formulation of surfactants, detergents, and emulsifiers due to its stability and reactivity.

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